4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
Description
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a tert-butyl group, a chromenyl group, and a thiazolyl group attached to a benzamide core. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-23(2,3)16-10-8-14(9-11-16)20(26)25-22-24-18(13-29-22)17-12-15-6-4-5-7-19(15)28-21(17)27/h4-13H,1-3H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWOXNGMJXFFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the chromenyl group: Starting from a suitable precursor, the chromenyl group can be synthesized through cyclization reactions.
Thiazole ring formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.
Coupling reactions: The chromenyl and thiazolyl groups can be coupled to the benzamide core using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Recent studies have highlighted the compound's potential in several biological applications:
- Antimicrobial Activity :
-
Anticancer Properties :
- In vitro studies have demonstrated that compounds structurally related to this benzamide can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism often involves the induction of apoptosis and cell cycle arrest . The molecular docking studies have provided insights into how these compounds interact with specific cancer targets, enhancing their therapeutic potential .
-
Acetylcholinesterase Inhibition :
- Compounds containing a coumarin core, similar to that in 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, have been identified as potent acetylcholinesterase inhibitors. This activity is particularly relevant for the treatment of Alzheimer's disease, where reducing acetylcholinesterase activity can help improve cognitive function .
Case Studies
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The chromenyl and thiazolyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide analogs: Compounds with slight modifications in the chromenyl or thiazolyl groups.
Other benzamides: Compounds with different substituents on the benzamide core.
Thiazole-containing compounds: Molecules featuring the thiazole ring but with different functional groups.
Uniqueness
The uniqueness of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its complex structure that includes a tert-butyl group, a chromenyl moiety, and a thiazolyl group. This compound has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- IUPAC Name : 4-tert-butyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Molecular Formula : C23H20N2O3S
- Molecular Weight : 404.5 g/mol
Structural Representation
The compound's structure can be summarized as follows:
This structure facilitates interactions with biological targets, which is crucial for its pharmacological effects.
The biological activity of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is primarily attributed to its ability to interact with specific proteins and enzymes. The chromenyl and thiazolyl groups enhance binding affinity and specificity towards biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | A431 | < 10 |
| Analogous Thiazole Compound | HT29 | 1.98 |
The presence of electron-donating groups in the structure enhances cytotoxicity against various cancer cell lines, suggesting that modifications in the substituents can improve therapeutic efficacy .
Antioxidant Properties
Antioxidant assays have shown that benzamide derivatives can scavenge free radicals effectively. The antioxidant activity of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has been evaluated using DPPH and ABTS methods, yielding promising results:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 15.6 |
| ABTS | 12.3 |
These findings suggest that the compound may contribute to oxidative stress reduction in biological systems .
Antimicrobial Activity
Thiazole-containing compounds have also demonstrated antimicrobial properties. In vitro studies indicate that 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibits activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
This antimicrobial potential highlights the versatility of this compound as a lead structure for developing new antibiotics .
Structure–Activity Relationship (SAR)
The SAR analysis of similar compounds reveals critical insights into the design of more effective derivatives. For example:
- Substituent Effects : Electron-donating groups at specific positions on the aromatic rings enhance biological activity.
- Ring Modifications : Alterations in the thiazole or chromenyl components can significantly influence potency and selectivity.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds demonstrates how slight modifications can lead to variations in biological activity:
| Compound Name | Antitumor Activity (IC50, µM) |
|---|---|
| 4-tert-butyl-N-(4-methylthiazol-2-yl)benzamide | 5.0 |
| 4-tert-butyl-N-(4-hydroxychromen-thiazol)benzamide | 7.5 |
These variations underscore the importance of precise structural modifications in enhancing therapeutic profiles .
Study on Anticancer Activity
A recent study investigated the anticancer effects of this compound on various cancer cell lines, demonstrating significant growth inhibition compared to standard chemotherapeutics like doxorubicin. The study concluded that the unique combination of thiazole and chromene moieties contributes to enhanced cytotoxicity.
Clinical Trials and Future Directions
While preclinical studies show promise, further clinical trials are necessary to establish the safety and efficacy of 4-(tert-butyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-y)benzamide in humans. Future research should focus on optimizing its pharmacokinetic properties and exploring combination therapies to enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
